4-Benzyloxy-3-pyrrolin-2-one
Overview
Description
4-Benzyloxy-3-pyrrolin-2-one, commonly known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
BPO has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral activities. BPO has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It also exhibits potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, BPO has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.
Mechanism of Action
The mechanism of action of BPO is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and infection. BPO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. Furthermore, BPO has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
BPO exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, BPO has been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Advantages and Limitations for Lab Experiments
BPO has several advantages for lab experiments. It is a relatively simple molecule to synthesize and is readily available. It exhibits a range of biological activities, making it a versatile molecule for studying various biological processes. However, BPO also has some limitations. It is a relatively unstable molecule and can degrade over time, making it difficult to store. Furthermore, BPO has low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on BPO. One area of research is the development of BPO derivatives with improved stability and solubility. Another area of research is the study of the mechanism of action of BPO, particularly its interactions with enzymes and signaling pathways. Furthermore, future research could focus on the development of BPO-based therapies for cancer, inflammation, and infection. Finally, the potential use of BPO as a diagnostic tool for cancer and other diseases could also be explored.
Conclusion:
In conclusion, 4-Benzyloxy-3-pyrrolin-2-one is a versatile molecule that exhibits a range of biological activities and has potential therapeutic applications. It is a relatively simple molecule to synthesize and has been extensively studied for its biological effects. However, further research is needed to fully understand the mechanism of action of BPO and its potential therapeutic applications.
properties
CAS RN |
113896-95-0 |
---|---|
Product Name |
4-Benzyloxy-3-pyrrolin-2-one |
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-phenylmethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
InChI Key |
FIPLVTFTJOOADU-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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